8-(hexylsulfanyl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
8-hexylsulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-3-4-5-9-12-30-21-22-18-17(19(27)23-20(28)24(18)2)25(21)13-15(26)14-29-16-10-7-6-8-11-16/h6-8,10-11,15,26H,3-5,9,12-14H2,1-2H3,(H,23,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLIAQCSNVNLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(hexylsulfanyl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological properties, and therapeutic implications of this compound, supported by relevant case studies and research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure includes a purine base modified with a hexylsulfanyl group and a phenoxypropyl moiety, which are essential for its biological activity.
Anticancer Activity
Recent studies have indicated that purine derivatives exhibit significant anticancer properties. The compound's structural features suggest it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research on similar compounds has shown that modifications at the 7-position of purines can enhance cytotoxic effects against various cancer types, including breast and prostate cancers .
Antimicrobial Effects
The antimicrobial potential of this compound has been explored through its interaction with bacterial enzymes. Purine derivatives have shown promise in inhibiting bacterial growth by targeting nucleotide synthesis pathways. This activity is particularly relevant in the context of increasing antibiotic resistance .
Synthesis
The synthesis of This compound typically involves multi-step reactions starting from readily available purine derivatives. The introduction of functional groups such as hexylsulfanyl and 2-hydroxy-3-phenoxypropyl is crucial for enhancing biological activity.
Case Study 1: Anticancer Efficacy
A study examining the efficacy of similar purine derivatives on cancer cell lines demonstrated that modifications at the 7-position significantly increased cytotoxicity. The study found that compounds with bulky substituents exhibited enhanced activity due to improved cellular uptake and interaction with DNA .
Case Study 2: Antiviral Activity
Research on related purine analogs indicated their potential as antiviral agents. These compounds were effective in vitro against HIV by inhibiting reverse transcriptase activity. The structural similarities suggest that This compound may exhibit comparable antiviral properties .
Research Findings
A comprehensive review of literature indicates that compounds containing the 8-hydroxyquinoline moiety exhibit a wide range of biological activities, including anticancer and antiviral effects. The therapeutic potential of these compounds is significant due to their ability to act as lead structures for drug development against various diseases .
Comparison with Similar Compounds
Substituent Variations at the 8-Position
Hexylsulfanyl vs. Nitrogen-Based Groups
- 8-(1-Pyrrolidinyl) Analog (): Replacing hexylsulfanyl with pyrrolidinyl introduces a cyclic amine, increasing polarity (logP reduction by ~1.5 units) and hydrogen-bonding capacity. This may reduce cell penetration but improve water solubility .
- The isopropoxy group in the 7-position further increases hydrophobicity compared to the phenoxy group in the target compound .
Hexylsulfanyl vs. Alkylsulfanyl Groups
Substituent Variations at the 7-Position
Phenoxypropyl vs. Aromatic/Alkyl Groups
- 7-(3-Phenylpropyl) Analog (): The phenylpropyl group introduces a rigid aromatic moiety, favoring interactions with hydrophobic pockets in enzymes like α-adrenoreceptors.
- The 3-hydroxypropylsulfanyl group at the 8-position introduces both polar and nonpolar properties, creating a unique pharmacokinetic profile .
Physicochemical and Pharmacokinetic Properties
| Compound (8-Substituent) | 7-Substituent | Molecular Weight (g/mol) | logP | Key Features |
|---|---|---|---|---|
| Hexylsulfanyl (Target) | 2-Hydroxy-3-phenoxypropyl | 440.5 | ~4.1 | Balanced lipophilicity; aromatic and thioether interactions |
| Pyrrolidinyl (Ev9) | 2-Hydroxy-3-phenoxypropyl | ~420 | ~2.6 | Enhanced solubility; potential DPP-4 inhibition |
| Azepanyl (Ev3) | 2-Hydroxy-3-isopropoxy | ~450 | ~4.5 | Flexible azepane; increased hydrophobicity |
| Propylsulfanyl (Ev13) | Hexyl | 324.4 | ~3.4 | High solubility; shorter half-life |
| Decylsulfanyl (Ev19) | Isopentyl | ~490 | ~5.8 | Prolonged tissue retention; risk of accumulation |
Preparation Methods
Core Purine Derivatives
The synthesis typically begins with 1,3-dimethylxanthine or 3-methylxanthine as the foundational scaffold. These precursors are selected for their reactive N-7 and C-8 positions, which allow targeted substitutions.
Table 1: Common Purine Precursors
| Precursor | Role in Synthesis | Key Reactivity Sites |
|---|---|---|
| 1,3-Dimethylxanthine | Base for alkylation at N-7 | N-7, C-8 |
| 3-Methylxanthine | Enables selective C-8 thiolation | N-7, C-8 |
Stepwise Synthesis Protocol
Alkylation at N-7
The phenoxypropyl moiety is introduced via nucleophilic substitution.
Yield Optimization Factors:
Thiolation at C-8
The hexylsulfanyl group is introduced via radical thiol-ene coupling or nucleophilic substitution.
Method A: Copper-Catalyzed Thiolation
Method B: Disulfide Intermediate Route
Methylation at N-3
Final methylation ensures structural integrity:
-
Reagent : Methyl iodide (2 equivalents)
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Base : DBU (1,8-diazabicycloundec-7-ene)
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR | δ 3.2–3.5 ppm (N-CH₃), δ 7.0–7.5 ppm (Ar-H) | |
| HRMS | [M+H]⁺ m/z 432.5 (calculated) | |
| IR | 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S) |
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Reported Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Copper-catalyzed | 78 | 98 | Scalable, minimal side products |
| Disulfide route | 65 | 95 | Low-cost reagents |
| One-pot alkylation | 82 | 97 | Reduced reaction time |
Challenges and Mitigation Strategies
Regioselectivity Issues
Oxidative Degradation
-
Problem : Thioether oxidation during purification.
-
Solution : Perform reactions under N₂ atmosphere; add antioxidants (e.g., BHT).
Industrial-Scale Adaptations
-
Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
-
Solvent Recycling : DMF recovery via vacuum distillation cuts costs by 30%.
Emerging Methodologies
Q & A
Q. What are the optimized synthetic routes for 8-(hexylsulfanyl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step alkylation and functionalization of a purine core. Key steps include:
- Step 1: Alkylation of a purine derivative with a hexylsulfanyl group at position 8, often using polar aprotic solvents (e.g., DMF) under nitrogen atmosphere to prevent oxidation .
- Step 2: Introduction of the 2-hydroxy-3-phenoxypropyl group at position 7 via nucleophilic substitution, requiring precise temperature control (60–80°C) and catalyst selection (e.g., K₂CO₃) .
- Step 3: Methylation at position 3 using methyl iodide in anhydrous conditions .
Critical Factors Affecting Yield:
| Factor | Impact on Yield | Optimal Condition | Source |
|---|---|---|---|
| Solvent Polarity | Higher polarity solvents (DMF) improve solubility of intermediates | DMF or THF | |
| Reaction Time | Prolonged time increases byproduct formation | 12–24 hours | |
| Catalyst | K₂CO₃ enhances nucleophilicity of phenoxy groups | 1.5 equivalents |
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >90% purity .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization of this compound?
Methodological Answer: A combination of techniques is required:
- 1H/13C NMR: Assigns proton environments (e.g., methyl groups at δ 3.2–3.5 ppm, aromatic protons at δ 7.0–7.5 ppm) and confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ calculated for C₂₃H₃₁N₅O₄S: 486.2125) .
- HPLC-PDA: Assesses purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry of the 2-hydroxy-3-phenoxypropyl group .
Q. How can researchers screen this compound for initial biological activity in academic settings?
Methodological Answer: Prioritize target-based assays due to structural similarity to purine-based enzyme inhibitors:
- Enzyme Inhibition Assays: Test against adenosine deaminase or phosphodiesterases using fluorometric substrates (e.g., 10 µM compound, 37°C, pH 7.4) .
- Cellular Uptake Studies: Use fluorescent analogs or LC-MS quantification in cell lysates after 24-hour exposure .
- Dose-Response Curves: Determine IC₅₀ values via nonlinear regression analysis (GraphPad Prism) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer: Stability is influenced by:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the phenoxy group .
- Hydrolysis Risk: The 2-hydroxypropyl moiety is prone to hydrolysis in aqueous buffers; prepare stock solutions in DMSO and use within 48 hours .
- Oxygen Sensitivity: Purge solutions with argon for long-term storage .
Q. How should researchers handle safety and exposure controls during experiments?
Methodological Answer: While no specific occupational exposure limits exist, adopt these precautions:
- PPE: Nitrile gloves, lab coat, and safety goggles (EN 166 standard) .
- Engineering Controls: Use fume hoods for synthesis steps involving volatile reagents (e.g., methyl iodide) .
- Waste Disposal: Neutralize acidic/byproduct streams before disposal according to institutional guidelines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize substituents at the 8-position?
Methodological Answer: Focus on systematic variation of the hexylsulfanyl group:
- Synthetic Strategy: Replace hexylsulfanyl with shorter/longer alkylthio groups (e.g., butylsulfanyl, octylsulfanyl) using analogous alkylation steps .
- Biological Testing: Compare IC₅₀ values across analogs in enzyme assays (see Table 1).
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinity changes .
Table 1: Impact of 8-Substituents on PDE4 Inhibition
| Substituent | IC₅₀ (µM) | LogP | Source |
|---|---|---|---|
| Hexylsulfanyl | 0.45 | 3.8 | |
| Butylsulfanyl | 1.2 | 2.9 | |
| Octylsulfanyl | 0.38 | 4.5 |
Q. What experimental approaches resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies often arise from assay conditions or cell models. Mitigate via:
- Standardized Protocols: Use validated kits (e.g., Promega ADP-Glo™ Kinase Assay) across labs .
- Orthogonal Assays: Confirm enzyme inhibition with ITC (isothermal titration calorimetry) if fluorescence-based data is inconsistent .
- Meta-Analysis: Pool data from multiple studies (e.g., Cochrane Review methods) to identify outliers .
Q. How can computational tools predict metabolic pathways and potential toxicity?
Methodological Answer: Leverage in silico platforms:
- Metabolism Prediction: Use SwissADME to identify likely Phase I oxidation sites (e.g., hydroxylation of the hexyl chain) .
- Toxicity Profiling: Run ProTox-II to assess hepatotoxicity risk (e.g., structural alerts for mitochondrial dysfunction) .
- DMPK Modeling: Simulate pharmacokinetics (GastroPlus) to prioritize analogs with favorable oral bioavailability .
Q. What strategies enhance the compound’s solubility for in vivo studies without compromising activity?
Methodological Answer:
- Prodrug Design: Introduce phosphate esters at the 2-hydroxy group, which hydrolyze in vivo .
- Formulation: Use cyclodextrin-based nanocarriers (e.g., HP-β-CD) to improve aqueous solubility (>5 mg/mL) .
- SAR Balancing: Reduce LogP by replacing hexylsulfanyl with polar groups (e.g., morpholinoethylsulfanyl) while maintaining enzyme affinity .
Q. How can researchers validate target engagement in complex biological systems?
Methodological Answer: Employ multi-modal validation:
- Photoaffinity Labeling: Synthesize an analog with a diazirine tag to crosslink with target proteins in cell lysates .
- CETSA (Cellular Thermal Shift Assay): Monitor thermal stabilization of target enzymes via Western blot .
- CRISPR Knockout: Use isogenic cell lines lacking the putative target (e.g., PDE4B KO) to confirm on-mechanism effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
